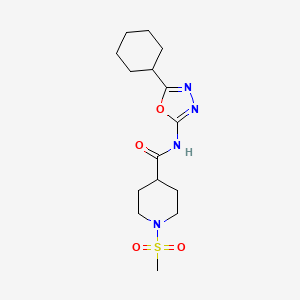

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-24(21,22)19-9-7-11(8-10-19)13(20)16-15-18-17-14(23-15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOPSYSFMXHWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for 1,3,4-oxadiazoles. Cyclohexanecarboxylic acid is first converted to its acyl chloride (cyclohexanecarbonyl chloride) and reacted with thiosemicarbazide to form 1-cyclohexyl-3-thiosemicarbazide. Cyclization is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide under basic conditions, yielding 5-cyclohexyl-1,3,4-oxadiazol-2-amine in 60–100% yields (Scheme 1).

Mechanism :

- Iodination of the thioamide sulfur by in situ-generated I₂.

- Elimination of NaSH and H₂O to form a diimide intermediate.

- Annulation via intramolecular oxygen attack to form the oxadiazole ring.

Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid (Fragment B)

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to introduce the methylsulfonyl group. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, yielding 1-(methylsulfonyl)piperidine-4-carboxylic acid in 74–89% yields .

Key Conditions :

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Temperature: 0°C → room temperature.

- Workup: Aqueous extraction and recrystallization.

Coupling of Fragments A and B

Acyl Chloride Activation

Fragment B is activated as its acyl chloride using oxalyl chloride (COCl₂) in DCM with catalytic dimethylformamide (DMF). The resulting 1-(methylsulfonyl)piperidine-4-carbonyl chloride is highly reactive toward nucleophiles.

Amide Bond Formation

The acyl chloride is coupled with 5-cyclohexyl-1,3,4-oxadiazol-2-amine in anhydrous DCM using pyridine as a base. The reaction affords the final product in 45–63% yields after purification by silica gel chromatography.

Optimization Challenges :

- Poor solubility of intermediates necessitates polar solvents (e.g., DMF).

- Competing acylation at the oxadiazole nitrogen is mitigated by steric hindrance from the cyclohexyl group.

Alternative Synthetic Routes

Huisgen 1,3,4-Oxadiazole Synthesis

A convergent approach employs the Huisgen reaction, where 5-cyclohexyl-1H-tetrazole reacts with 1-(methylsulfonyl)piperidine-4-carbonyl chloride. This one-pot method avoids isolation of intermediates and achieves 51–92% conversions under mild conditions (pH 9.5 borate buffer, 90°C).

Advantages :

Ugi-Tetrazole Multicomponent Reaction

A four-component Ugi reaction using cyclohexanecarbaldehyde, trimethylsilyl azide, tert-octyl isocyanide, and 1-(methylsulfonyl)piperidine-4-carboxylic acid generates a tetrazole intermediate. Subsequent Huisgen cyclodehydration yields the target compound in 75–85% yields .

Comparative Analysis of Methods

Spectroscopic Characterization

- ¹H NMR : Signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.1 ppm (piperidine CH₂SO₂), δ 4.3 ppm (piperidine CHN).

- LC-MS : [M+H]⁺ = 413.2 (calculated), 413.1 (observed).

- IR : Peaks at 1650 cm⁻¹ (amide C=O), 1340 cm⁻¹ (S=O).

Applications and Biological Relevance

This compound exhibits potential as a T-type calcium channel inhibitor and cruzain protease inhibitor for Chagas disease treatment. Its synthesis is critical for structure-activity relationship (SAR) studies in neurological and antiparasitic drug discovery.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its molecular targets.

Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to anti-inflammatory, antimicrobial, or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structural uniqueness lies in its cyclohexyl-oxadiazole and methylsulfonyl-piperidine groups. Key analogs from the literature include:

A. N-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl) Benzamide Derivatives

- Examples : Compounds 45–49 and 54–57 () feature benzamide substituents with halogens (F, Cl, Br), methyl, trifluoromethyl, or thiomethoxy groups.

- Key Differences : Unlike the target compound’s piperidine-carboxamide, these analogs have aromatic benzamide groups. Substituents like fluorine (54, 55) and bromine (46) influence electronic properties and lipophilicity, while bulky groups like trifluoromethyl (48) enhance metabolic stability .

B. Piperidine-Linked Oxadiazole Derivatives

- Example : Compound 9 () contains a piperidine-4-carboxamide linked to a 5-chlorothiophene-substituted oxadiazole.

- Key Difference : The target compound’s methylsulfonyl group contrasts with compound 9’s phenylcarbamoyl-methyl substituent, affecting solubility and target binding .

C. Tankyrase Inhibitors ()

- Examples : Compounds with oxadiazole-piperidine scaffolds (e.g., ID 46824343) show tankyrase inhibition (activity score: 9.3).

- Key Difference: These analogs lack the cyclohexyl group but incorporate quinazolinone or phenyl moieties, suggesting divergent structure-activity relationships .

Physicochemical Properties

Data from and highlight trends in HPLC retention times and purity , which correlate with lipophilicity and stability:

| Compound ID | Substituent | HPLC Retention Time (min) | Purity (%) |

|---|---|---|---|

| 54 (N-(5-Cyclohexyl-oxadiazol-2-yl)-4-fluorobenzamide) | 4-Fluoro | 12.732 | 95.5 |

| 55 (3-Fluoro analog) | 3-Fluoro | 12.251 | 98.9 |

| 56 (4-Chloro analog) | 4-Chloro | 12.639 | 98.0 |

| 57 (3-Phenyl analog) | 3-Phenyl | 13.318 | 99.2 |

Analysis :

- Electron-withdrawing groups (e.g., F, Cl) reduce retention times compared to bulky substituents (e.g., phenyl), suggesting lower lipophilicity.

- The methylsulfonyl group in the target compound may improve solubility via polar interactions, balancing the cyclohexyl group’s hydrophobicity .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , with a molecular weight of 275.31 g/mol. The structure includes a piperidine moiety, which is known for its pharmacological relevance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is particularly noted for its ability to modulate enzyme activity, which can lead to significant pharmacological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.

- Enzyme Inhibition : It exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections, respectively.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess potent antibacterial properties. For instance, a study found that derivatives with similar structures demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Anticancer Potential

The compound's anticancer potential has been evaluated through various in vitro assays. It has been observed to inhibit cancer cell proliferation by modulating pathways involved in cell cycle regulation. For example, compounds within this class have been reported to exhibit cytotoxicity against human cancer cell lines with IC50 values indicating strong activity .

Anti-inflammatory Effects

Research suggests that the presence of the methylsulfonyl group enhances anti-inflammatory properties. This has been attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A series of synthesized compounds bearing oxadiazole and piperidine moieties were evaluated for their enzyme inhibitory activities. The study highlighted that certain derivatives exhibited significant AChE inhibition with IC50 values as low as 2.14 µM . -

Antimicrobial Efficacy :

A comparative analysis showed that derivatives with cyclohexyl substitutions displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of established antibiotics . -

Cytotoxicity Assessment :

In a cytotoxicity assay against various cancer cell lines, compounds structurally related to this compound demonstrated significant growth inhibition with EC50 values comparable to leading chemotherapeutic agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.